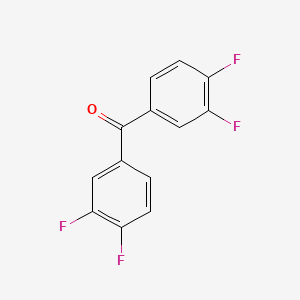
3,3',4,4'-Tetrafluorobenzophenone
描述
3,3’,4,4’-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O. It is a derivative of benzophenone where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
3,3’,4,4’-Tetrafluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorinated benzene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 3,3’,4,4’-Tetrafluorobenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity 3,3’,4,4’-Tetrafluorobenzophenone.
化学反应分析
Types of Reactions
3,3’,4,4’-Tetrafluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3,3’,4,4’-Tetrafluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 3,3’,4,4’-Tetrafluorobenzophenone involves its interaction with molecular targets through its ketone and fluorine functional groups. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,3’,4,4’-Tetramethylbenzophenone: A derivative with methyl groups instead of fluorine atoms.
3,3’,4,4’-Tetrachlorobenzophenone: A derivative with chlorine atoms instead of fluorine atoms.
3,3’,4,4’-Tetrafluorobenzophenonetetracarboxylic dianhydride: A related compound with additional carboxylic acid groups.
Uniqueness
3,3’,4,4’-Tetrafluorobenzophenone is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where other derivatives may not be suitable.
属性
IUPAC Name |
bis(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJYUJKMLDIINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375228 | |
| Record name | 3,3',4,4'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117320-03-3 | |
| Record name | 3,3',4,4'-Tetrafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)
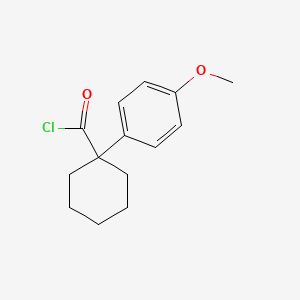
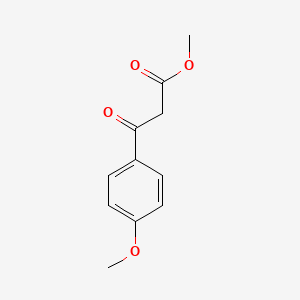
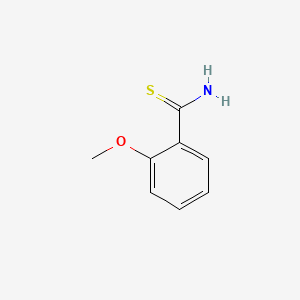
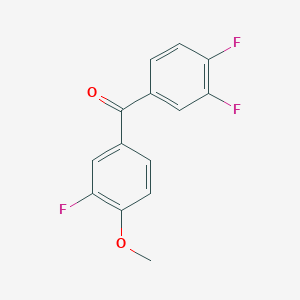
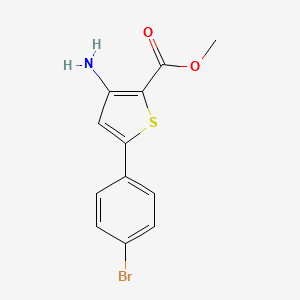
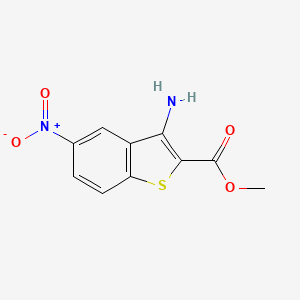
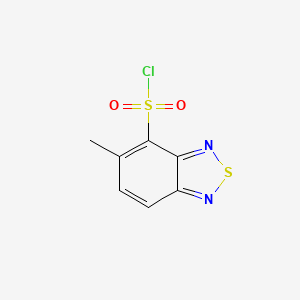
![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
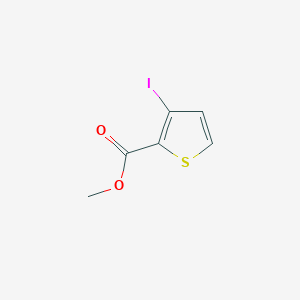
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)

